molecular formula C17H25FN2O2 B2574897 CCR2拮抗剂3 CAS No. 1380100-86-6

CCR2拮抗剂3

货号 B2574897
CAS 编号: 1380100-86-6
分子量: 308.397
InChI 键: GAHPWXLXWUVMIV-MRXNPFEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CCR2 antagonist 3 is a cis-diamidocyclohexyl urea compound that potently competes against MCP-1 binding to CCR2 . It effectively inhibits MCP-1/CCR2-mediated PBMCs Ca+2 flux and chemotaxis .


Physical And Chemical Properties Analysis

CCR2 antagonist 3 is a solid, white to off-white compound . It has a molecular weight of 308.39 and a formula of C17H25FN2O2 . It is soluble in methanol and DMSO .

科学研究应用

CCR2拮抗剂简介

CC趋化因子受体2(CCR2)在炎性单核细胞的活化和迁移中发挥关键作用,使其成为各种以慢性炎症为特征的疾病的治疗干预的重要靶点(Carter, 2013).

结合位点和作用机制

CCR2拮抗剂结合受体上的不同位点,这影响其作用机制。例如,INCB3344和CCR2-RA是结合不同位点的CCR2拮抗剂,其中CCR2-RA是CCR2的第一个变构放射性配体(Zweemer et al., 2013)。对CCR2拮抗剂BMS-741672的一项研究强调了构象转换机制,该机制调节暴露极性以平衡选择性和生物利用度(Yang et al., 2019)

结构见解

CCR2与正构和变构拮抗剂的结构分析为药物发现工作提供了宝贵的见解。这包括了解结合模式和识别新的药物结合口袋(Zheng et al., 2016)

自身免疫性疾病的治疗潜力

CCR2拮抗剂已在各种自身免疫性疾病中显示出治疗潜力,正如它们在实验动物模型中的疗效所证明的那样。然而,人体临床试验的结果好坏参半,表明需要进一步研究(Kalinowska & Losy, 2008)

对胰岛素抵抗和糖尿病肾病的影响

在2型糖尿病小鼠中,CCR2拮抗已显示出改善胰岛素抵抗和糖尿病肾病。这表明在代谢疾病中潜在的应用(Kang et al., 2010)

在肥胖和代谢紊乱中的作用

CCR2调节高脂肪喂养的炎症和代谢效应,在肥胖和相关的代谢紊乱中发挥作用(Weisberg et al., 2006)

血管炎症治疗的潜力

一项关于CCR2和CX3CR1在血管炎症中的研究表明,用拮抗剂阻断CCR2可以改善血管损伤的炎症反应(Jerath et al., 2010)

在干眼症中的应用

局部应用CCR2拮抗剂已在干眼症小鼠模型中显示出显着改善,在多个层面减少炎症(Goyal et al., 2009)

作用机制

CCR2 antagonist 3 works by competing against MCP-1 for binding to CCR2 . This effectively inhibits MCP-1/CCR2-mediated PBMCs Ca+2 flux and chemotaxis . It shows much less effect against eotaxin binding to CCR3 .

安全和危害

CCR2 antagonist 3 is intended for research use only . It should be handled with care to avoid inhalation, contact with eyes and skin, and dust and aerosol formation . It should be used only in areas with appropriate exhaust ventilation .

属性

IUPAC Name

4-fluoro-N-[(2S)-1-(3-hydroxyazetidin-1-yl)-3-methylbutan-2-yl]-N,3-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-11(2)16(10-20-8-14(21)9-20)19(4)17(22)13-5-6-15(18)12(3)7-13/h5-7,11,14,16,21H,8-10H2,1-4H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHPWXLXWUVMIV-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N(C)C(CN2CC(C2)O)C(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)N(C)[C@H](CN2CC(C2)O)C(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CCR2 antagonist 3

CAS RN

1380100-86-6
Record name AZD-2927
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBK8SC4PNC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。